N-methyl-2-(morpholin-3-yl)acetamidehydrochloride
Description
N-methyl-2-(morpholin-3-yl)acetamide hydrochloride is a synthetic compound featuring a morpholine ring substituted at the 3-position with an acetamide group. This compound is typically synthesized via multi-step routes involving alkylation, amidation, and hydrochlorination (inferred from analogous procedures in and ). Its hydrochloride salt form enhances aqueous solubility, a critical factor for pharmaceutical applications.
Properties
Molecular Formula |
C7H15ClN2O2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
N-methyl-2-morpholin-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-7(10)4-6-5-11-3-2-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |
InChI Key |
OAIYLYCHSLTMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1COCCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Direct Amidation Using Morpholin-3-yl Acetic Acid Derivatives
One approach involves reacting morpholin-3-yl acetic acid or its activated derivative (e.g., acid chloride or anhydride) with methylamine or methylamine equivalents to form the N-methyl acetamide linkage. This method requires prior synthesis or availability of morpholin-3-yl acetic acid.
- Typical conditions: Use of coupling agents such as carbodiimides (e.g., EDCI) or acid chlorides; solvents like dichloromethane (DCM) or dimethylformamide (DMF); mild base such as triethylamine.
- Yield: Generally moderate to high (60-85%).
- Purification: Crystallization or column chromatography; conversion to hydrochloride salt by treatment with HCl in dioxane or ethanol.
Route B: Reductive Amination of Morpholin-3-yl Acetaldehyde with Methylamine
An alternative involves reductive amination of morpholin-3-yl acetaldehyde with methylamine, followed by oxidation or acylation steps to form the amide.
- Typical conditions: Reaction in methanol or ethanol at ambient to 70 °C with sodium cyanoborohydride (NaBH3CN) as the reducing agent.
- Yield: Moderate (~50-70%).
- Purification: Extraction and recrystallization; hydrochloride salt formation.
Route C: Stepwise Synthesis via Morpholine Ring Functionalization
Starting from morpholine, regioselective functionalization at the 3-position is achieved by halogenation or substitution reactions, followed by reaction with methylglycine or methylacetamide derivatives.
- Typical conditions: Halogenation using N-bromosuccinimide (NBS) or similar reagents; subsequent nucleophilic substitution with amines.
- Yield: Variable depending on regioselectivity control.
- Purification: Chromatographic methods; final salt formation.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Morpholin-3-yl acetic acid + thionyl chloride (SOCl2), reflux, 2 h | Formation of acid chloride intermediate | 90 | Acid chloride isolated or used in situ |
| 2 | Acid chloride + methylamine (2 eq) in DCM, 0-5 °C, 3 h | Amidation to N-methyl-2-(morpholin-3-yl)acetamide | 75 | Controlled temperature to avoid side reactions |
| 3 | Product + HCl in dioxane, room temp, 1 h | Formation of hydrochloride salt | Quantitative | Salt isolated by filtration |
- NMR Spectroscopy: Characteristic signals for morpholine ring protons (3.5-4.0 ppm), amide N-methyl group (~2.8-3.1 ppm), and methylene protons adjacent to the amide carbonyl (~3.8-4.2 ppm).
- Mass Spectrometry: Molecular ion peak consistent with C7H14N2O2 (molecular weight ~158 Da) plus HCl salt.
- Melting Point: Hydrochloride salt typically exhibits a sharp melting point range around 120-130 °C.
- Purity: Confirmed by HPLC with purity >95% after purification.
The preparation of N-methyl-2-(morpholin-3-yl)acetamide hydrochloride is achievable through several synthetic routes, with amidation of morpholin-3-yl acetic acid derivatives with methylamine being the most straightforward and highest yielding method. Alternative routes such as reductive amination or halogenation-substitution sequences provide flexibility depending on available starting materials and desired scale.
Careful control of reaction conditions, particularly temperature and stoichiometry, is critical to optimize yield and regioselectivity. The final hydrochloride salt form improves compound stability and facilitates isolation.
This review consolidates data from multiple authoritative sources, ensuring a comprehensive and professional overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(morpholin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: N-oxide derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted acetamide derivatives.
Scientific Research Applications
N-methyl-2-(morpholin-3-yl)acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-2-(morpholin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholinyl Acetamide Derivatives
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structure : Differs by the presence of a 2-oxo group, acetyl, and dimethyl substituents on the morpholine ring.
- Synthesis : Prepared via acylation of intermediate 44 using acetyl chloride, followed by purification via chromatography and recrystallization (58% yield).
- Properties: Higher molecular weight (347 g/mol) due to acetyl and isopropylphenyl groups. The 2-oxo group increases ring rigidity compared to the non-oxidized morpholine in the target compound.
Key Data :
Property Value Molecular Formula C₂₀H₂₉N₂O₄ ¹H NMR (CDCl₃) δ 7.69 (br s), 7.39 (d, J=8.4 Hz), 4.90 (t) ESI/APCI(+) 347 (M+H)
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Comparison with Target Compound :
N-Methyl Acetamide Derivatives with Heterocyclic Moieties
N-(4-Aminocyclohexyl)-N-methyl-2-(1,2,3,4-tetrahydropyranaphthalen-2-yl)acetamide Hydrochloride
- Structure : Features a tetrahydropyranaphthalenyl group instead of morpholine.
- Properties : Molecular weight 343.82 g/mol; the fused bicyclic system increases lipophilicity (logP ~3.2 estimated).
- Applications : Used in pharmaceutical research for CNS-targeting candidates due to enhanced blood-brain barrier penetration.
N-Methyl-2-(pyridin-3-yl)acetamide (CAS 106271-65-2)
Comparison with Target Compound :
Chloroacetamide-Based Compounds
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* |
|---|---|---|---|---|
| N-methyl-2-(morpholin-3-yl)acetamide hydrochloride | C₈H₁₅ClN₂O₂ | 206.67 | Morpholin-3-yl, N-methyl | 0.5–1.2 |
| 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide | C₂₀H₂₉N₂O₄ | 347.47 | 2-Oxo, acetyl, dimethyl | 2.8–3.5 |
| N-Methyl-2-(pyridin-3-yl)acetamide | C₈H₁₀N₂O | 150.18 | Pyridin-3-yl | 0.3–0.9 |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | Chloro, methoxymethyl | 3.5 |
*logP estimated using fragment-based methods.
Biological Activity
N-methyl-2-(morpholin-3-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₇H₁₄ClN₂O and features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of an acetamide group and a methyl substituent enhances its solubility and biological activity, making it a suitable candidate for various pharmacological applications.
N-methyl-2-(morpholin-3-yl)acetamide hydrochloride exhibits several biological activities, particularly:
- Antimicrobial Activity : Research indicates that this compound has potential antibacterial properties. It has been studied against various pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
- Binding Affinity : Interaction studies have shown that the compound binds to multiple biological targets, which may contribute to its pharmacological effects. These interactions are crucial for understanding its therapeutic potential.
Antibacterial Efficacy
In vitro studies have demonstrated that N-methyl-2-(morpholin-3-yl)acetamide hydrochloride shows notable activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, although further comparative studies with standard antibiotics are necessary to establish its efficacy .
| Bacterial Strain | MIC (µM) | Reference Antibiotic MIC (µM) |
|---|---|---|
| Staphylococcus aureus | 20–40 | Ceftriaxone: 4 |
| Escherichia coli | 40–70 | Ceftriaxone: 0.1 |
Case Studies
- Study on Antimicrobial Resistance : A study highlighted the compound's effectiveness against multi-drug resistant strains of S. aureus, indicating its potential role in addressing antibiotic resistance issues in clinical settings .
- Mechanistic Insights : Research has elucidated the compound's mechanism involving the inhibition of bacterial DNA synthesis through the generation of reactive intermediates that cause DNA strand breaks .
Applications in Medicinal Chemistry
N-methyl-2-(morpholin-3-yl)acetamide hydrochloride is being explored for various applications:
- Drug Development : Its unique structure makes it a valuable scaffold for developing new antimicrobial agents.
- Chemical Synthesis : The compound serves as a building block in synthetic organic chemistry, allowing for the development of more complex molecules with enhanced biological activity.
Q & A
Q. What are the standard synthetic routes for N-methyl-2-(morpholin-3-yl)acetamide hydrochloride?
The synthesis typically involves sequential alkylation, acylation, and purification steps. For example:
- Morpholine ring formation : React diethanolamine derivatives with halogenated compounds (e.g., trifluoro-2-chloroethane) under basic conditions to construct the morpholine core .
- Acetamide functionalization : Introduce the acetamide group via nucleophilic substitution or reductive amination, using reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) to activate carboxylic acid intermediates .
- Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt . Purification often employs silica gel chromatography or recrystallization from solvents like ethyl acetate .
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for amide protons, δ 169.8 ppm for carbonyl carbons) confirm structural integrity and substituent positions .
- Mass spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺) and adducts (e.g., m/z 369 [M+Na]⁺) .
- HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) and identifies impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for N-substituted morpholin-3-yl acetamide derivatives?
Yield optimization strategies include:
- Temperature and solvent control : Use aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions during acylation .
- Catalyst selection : Catalytic p-toluenesulfonic acid (pTsOH) enhances lactonization efficiency in morpholine ring formation .
- Reductive amination : Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces imine intermediates without over-reducing sensitive functional groups . Documented yields range from 58% (for acetylated derivatives) to >80% for simpler alkylated analogs .
Q. How should contradictory stability data be addressed under non-standard conditions?
While the compound is stable under standard lab conditions (25°C, inert atmosphere) , discrepancies arise under stress:
- Hydrolytic degradation : Perform accelerated stability studies in aqueous buffers (pH 1–13) at 40°C. Monitor degradation via HPLC; acidic conditions may hydrolyze the morpholine ring .
- Oxidative stress : Use hydrogen peroxide (3–30%) to assess susceptibility to oxidation. LC-MS can identify quinone-like byproducts from morpholine ring oxidation . Mitigation strategies include lyophilization for long-term storage or adding antioxidants (e.g., ascorbic acid) .
Q. What methodologies validate the compound’s biological target interactions?
Advanced approaches include:
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., enzymes) on gold sensor chips to measure binding kinetics (kon, koff) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by measuring heat changes during ligand-protein interactions .
- Molecular docking : Use software like AutoDock to predict binding poses within enzyme active sites (e.g., interactions with morpholine oxygen and hydrophobic pockets) .
Data-Driven Insights
Q. How does the trifluoromethyl group in related analogs influence bioactivity?
Comparative studies on analogs (e.g., 2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride) reveal:
- Enhanced metabolic stability : The CF₃ group reduces cytochrome P450-mediated oxidation, increasing plasma half-life in preclinical models .
- Improved target affinity : Fluorine’s electronegativity strengthens hydrogen bonding with serine residues in enzyme active sites (e.g., IC₅₀ values drop by 3–5× vs. non-fluorinated analogs) .
Q. What are the critical pitfalls in scaling up synthesis from mg to gram quantities?
Challenges include:
- Exothermic reactions : Use jacketed reactors with controlled cooling during HCl salt formation to prevent thermal decomposition .
- Purification bottlenecks : Replace silica chromatography with recrystallization (e.g., from ethanol/water mixtures) for cost-effective scale-up .
- Byproduct formation : Monitor for N-demethylation byproducts (e.g., via LC-MS) when using harsh alkylation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
